molecular formula C24H22N4O3S B2936836 N-(2,3-dimethylphenyl)-2-((5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide CAS No. 1251704-27-4

N-(2,3-dimethylphenyl)-2-((5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide

Cat. No.: B2936836
CAS No.: 1251704-27-4
M. Wt: 446.53
InChI Key: QXBNHCLEISSDJP-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-2-((5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a pyridine ring, and a thioacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-2-((5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Pyridine Ring Introduction: The pyridine ring is often introduced via a coupling reaction, such as a Suzuki or Heck coupling, using a pyridine boronic acid or halide.

    Thioacetamide Formation: The thioacetamide moiety is usually formed by reacting an appropriate amine with a thioacyl chloride or through the reaction of an amide with Lawesson’s reagent.

    Final Coupling: The final step involves coupling the oxadiazole-pyridine intermediate with the thioacetamide derivative under conditions that promote the formation of the desired acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, greener solvents, and catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioacetamide moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring or the nitro groups (if present) on the aromatic rings, leading to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation (H2/Pd-C) are typically used.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS), while nucleophilic substitutions might use sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products of these reactions depend on the specific conditions and reagents used but can include sulfoxides, sulfones, amines, and various substituted aromatic derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(2,3-dimethylphenyl)-2-((5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. The presence of the oxadiazole ring, in particular, is known to impart various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Industry

In the industrial sector, this compound could be used in the development of advanced materials, such as polymers and coatings, due to its stability and functional versatility.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-2-((5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The thioacetamide moiety may also play a role in binding to metal ions or other biomolecules, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dimethylphenyl)-2-((5-(3-(4-hydroxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide
  • N-(2,3-dimethylphenyl)-2-((5-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide

Uniqueness

Compared to similar compounds, N-(2,3-dimethylphenyl)-2-((5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide is unique due to the presence of the methoxy group on the phenyl ring, which can influence its electronic properties and biological activity. This modification can enhance its solubility, stability, and interaction with biological targets, making it a compound of significant interest in various research fields.

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-[5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O3S/c1-15-5-4-6-20(16(15)2)26-21(29)14-32-22-12-9-18(13-25-22)24-27-23(28-31-24)17-7-10-19(30-3)11-8-17/h4-13H,14H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXBNHCLEISSDJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NC=C(C=C2)C3=NC(=NO3)C4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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